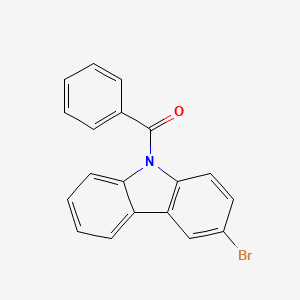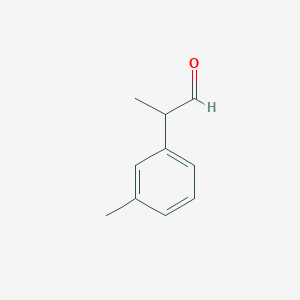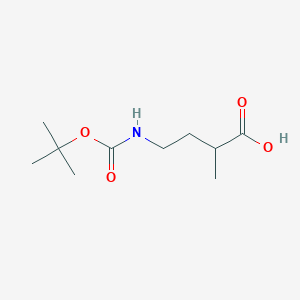
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
Descripción general
Descripción
The tert-butoxycarbonyl (Boc) group is a common protective group for amino groups in peptide synthesis . It’s also used for the protection of hydroxy groups. It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The synthesis of compounds related to 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.Molecular Structure Analysis
The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis.Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids.Aplicaciones Científicas De Investigación
Renin Inhibition in Hypertension Treatment
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is used in the synthesis of renin inhibitory peptides, aiding in the treatment of hypertension. A study by Thaisrivongs et al. (1987) highlights the compound's role in the development of angiotensinogen analogues, effective in inhibiting human plasma renin.
Synthesis of Phosphothreonine Mimetics
The compound is instrumental in creating phosphothreonine mimetics, as reported by Liu et al. (2009). This synthesis is crucial for producing peptides that bind to polo-like kinase 1, with potential implications in cancer research and treatment.
Collagen Cross-Linking
M. Adamczyk et al. (1999) discuss the efficient synthesis of a key intermediate for collagen cross-links, using a derivative of this compound. These cross-links are important in the study of bone and connective tissue diseases.
Precursor to Amino Acid Derivatives
The compound serves as a precursor to various amino acid derivatives. Nevalainen and Koskinen (2001) detail its use in synthesizing trans-4-methylproline, which has applications in peptide synthesis and drug design.
Enzymatic Reduction in Bioactive Substances Synthesis
The enzymatic reduction of derivatives of this compound leads to bioactive substances. Hashiguchi et al. (1992) demonstrate this process in creating compounds like sperabillin C and GABOB, which have potential therapeutic applications.
Peptide Synthesis
The compound plays a role in peptide synthesis, as described by Gebreslasie et al. (2011). It is used to create protected dipeptides, contributing to advancements in peptide-based drug development.
Synthesis of γ‐Fluorinated α‐Amino Acids
Laue et al. (2000) utilize a derivative of the compound in synthesizing γ‐fluorinated α‐amino acids, which have significance in the development of novel pharmaceuticals and biochemical probes.
Arginine Modifications in Glycation Studies
The compound assists in studying the glycation process. Klöpfer et al. (2011) show its use in understanding the reaction pathway of methylglyoxal with arginine, important in diabetes research.
Metabolic Studies in Microbial Research
Rimbault et al. (1993) use the compound in the analysis of organic acids in microbial cultures, contributing to our understanding of microbial metabolism in extreme environments.
Synthesis of Non-Natural Amino Acids
Constantinou-Kokotou et al. (2001) explore its use in creating enantiopure non-natural alpha-amino acids, broadening the scope for novel amino acid derivatives in drug discovery.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withReceptor-type tyrosine-protein phosphatase beta . This protein plays a role in a variety of cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is known that the compound is a derivative of gamma amino acids, which are amino acids having a (-nh2) group attached to the gamma carbon atom . This suggests that it may interact with its targets in a manner similar to other gamma amino acids.
Biochemical Pathways
Given its structural similarity to gamma amino acids, it may be involved in similar biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may have good bioavailability.
Result of Action
Similar compounds have been used in the synthesis of peptides , suggesting that it may have a role in protein assembly and function.
Action Environment
The action of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid can be influenced by various environmental factors. For instance, the compound is stable under dry conditions and at room temperature . Furthermore, its reactivity can be influenced by the presence of other reactive groups in the environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXJIDPAYKUADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79799-26-1 | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)

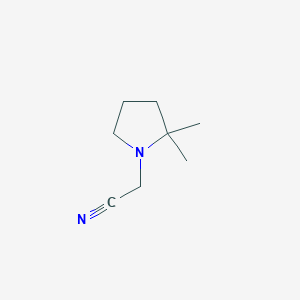
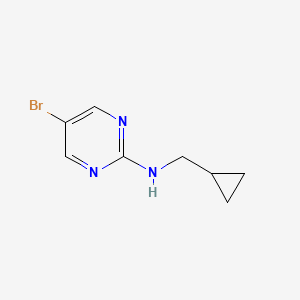
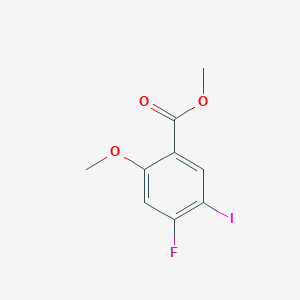
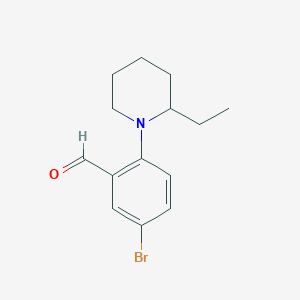
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)



